curcuminas
Curcuminoids are a class of polyphenolic compounds primarily found in turmeric (Curcuma longa), a plant used extensively in traditional medicine and as a spice in Indian cuisine. The most well-known curcuminoid is curcumin, which accounts for approximately 3-5% of the dry weight of turmeric roots. Curcuminoids exhibit potent antioxidant and anti-inflammatory properties, making them promising candidates for use in various health applications. These compounds have shown potential benefits in managing inflammatory conditions such as arthritis, promoting cardiovascular health, and even supporting cognitive function. Due to their strong antioxidant activity, curcuminoids can help protect cells from damage caused by free radicals. Additionally, research indicates that curcuminoids may have anti-cancer properties through various mechanisms, including inhibiting tumor growth and reducing metastasis. However, further clinical studies are needed to fully understand the extent of these health benefits and their practical applications in medicine.

Estrutura | Nome químico | CAS | MF |
---|---|---|---|
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Di-(O-tert-Butyl-dimethylsilyl) 3,5-Dihydroxycurcumin | 1795128-69-6 | C33H52O6Si2 |
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Platyphyllonol 5-O-β-D-xylopyranoside | 288141-04-8 | C24H30O8 |
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Dihydrocurcumin | 943330-36-7 | C21H22O6 |
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TML-6 | 1462868-88-7 | C30H37NO7 |
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1335197-88-0 | C23H24O6 | |
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Shanciguol; 3'-Deoxy, tetra-Me ether | 1415931-48-4 | C32H34O4 |
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Shanciguol; 3,3'-Di-Me ether | 87530-28-7 | C30H30O5 |
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3-Hydroxy-2,6-bis(4-hydroxybenzyl)-5-methoxystilbene; 2',3'-Dimethoxy, 4'-hydroxy | 1616881-30-1 | C31H30O7 |
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3-Hydroxy-2,6-bis(4-hydroxybenzyl)-5-methoxystilbene; 2'-Hydroxy | 944547-11-9 | C29H26O5 |
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7-Hydroxy-1,7-bis(4-hydroxy-3-methoxyphenyl)-1-heptene-3,5-dione; 3'-Demethoxy | 1192557-85-9 | C20H20O6 |
Literatura Relacionada
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Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
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M. Spulber,P. Baumann,J. Liu,C. G. Palivan Nanoscale, 2015,7, 1411-1423
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Kazuhiro Miyawaki,Hitomi Suzuki Org. Biomol. Chem., 2004,2, 2870-2873
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Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
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